n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine: is a compound belonging to the pyrazole family, characterized by its unique structure comprising two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their aromatic five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies and scanning electron microscopy have been used to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-pyrazol-5-ylboronic acid
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
Uniqueness
n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which imparts unique chemical properties and reactivity compared to other pyrazole derivatives. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-5-13-16)7-12-10-6-14-15(3)8-10;/h4-6,8-9,12H,7H2,1-3H3;1H |
InChI Key |
NSMBLQUJKNOMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.